molecular formula C19H19N4NaO4 B025214 Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate CAS No. 100508-89-2

Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate

カタログ番号 B025214
CAS番号: 100508-89-2
分子量: 390.4 g/mol
InChIキー: GVQQYCJUZDYHLN-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate, also known as PD153035, is a selective inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the proliferation of cancer cells.

作用機序

Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate selectively inhibits the activity of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a key role in the regulation of cell growth and proliferation. By inhibiting EGFR, Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate prevents the activation of downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate also inhibits the migration and invasion of cancer cells. Additionally, Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate has been shown to enhance the efficacy of other cancer treatments such as radiation therapy and chemotherapy.

実験室実験の利点と制限

Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate has several advantages for use in lab experiments. It is a highly selective inhibitor of EGFR, which allows for the study of the specific role of EGFR in cancer progression. Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate has also been extensively studied, which provides a large body of literature for reference. However, Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate does have limitations in lab experiments. It is a synthetic compound, which can limit its availability and increase its cost. Additionally, Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate has been shown to have off-target effects on other kinases, which can complicate data interpretation.

将来の方向性

There are several future directions for the study of Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate. One direction is the development of more potent and selective EGFR inhibitors. Another direction is the investigation of the use of Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate in combination with other cancer treatments. Additionally, the role of EGFR in other diseases such as Alzheimer's disease and diabetes could be studied using Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate. Finally, the development of new delivery methods for Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate could increase its efficacy and reduce its toxicity.

科学的研究の応用

Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate has also been shown to enhance the efficacy of other cancer treatments such as radiation therapy and chemotherapy.

特性

CAS番号

100508-89-2

製品名

Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate

分子式

C19H19N4NaO4

分子量

390.4 g/mol

IUPAC名

sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate

InChI

InChI=1S/C19H20N4O4.Na/c1-4-10(2)11(3)17(24)22-12-5-6-15-13(7-12)16-20-8-14(19(26)27)18(25)23(16)9-21-15;/h5-11H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1

InChIキー

GVQQYCJUZDYHLN-UHFFFAOYSA-M

異性体SMILES

CCC(C)C(C)C(=O)NC1=CC2=C(C=C1)N=CN3C2=NC=C(C3=O)C(=O)[O-].[Na+]

SMILES

CCC(C)C(C)C(=O)NC1=CC2=C(C=C1)N=CN3C2=NC=C(C3=O)C(=O)[O-].[Na+]

正規SMILES

CCC(C)C(C)C(=O)NC1=CC2=C(C=C1)N=CN3C2=NC=C(C3=O)C(=O)[O-].[Na+]

同義語

10-[(2,3-Dimethyl-1-oxopentyl)amino]-4-oxo-4H-pyrimido[1,2-c]quinazoline-3-carboxylic acid sodium salt

製品の起源

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-oxo-10-(2,3-dimethylpentanamido)-4H-pyrimido[1,2-C]quinazoline-3-carboxylic acid (7.3 g) in N,N-dimethylformamide (120 ml) was added methanol (140 ml) under stirring at 50° C. To this solution was added dropwise sodium hydroxide solution (sodium hydroxide 0.79 g in water 2.37 ml and ethanol 15.8 ml) under stirring for 15 minutes at ambient temperature, and was stirred for 30 minutes at ambient temperature. To this solution ether (250 ml) was added and stirred. The precipitated crystals were collected by filtration and washed two times with water and ether, and dried under reduced pressure to give sodium 4-oxo-10-(2,3-dimethylpentanamido)-4H-pyrimido[1,2-C]-quinazoline-3-carboxylate (1 hydrate) (4.4 g).
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
2.37 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。